Methyl 2-hexenoate

Description

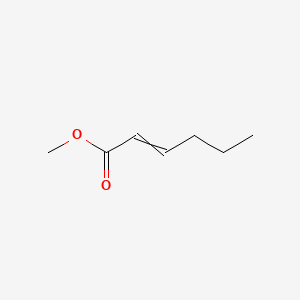

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-hex-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUGBRNILVVWIE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884724 | |

| Record name | 2-Hexenoic acid, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless mobile liquid; Fruity aroma | |

| Record name | (E,Z)-Methyl 2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

168.00 to 170.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | Methyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E,Z)-Methyl 2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.911-0.916 | |

| Record name | (E,Z)-Methyl 2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13894-63-8, 2396-77-2 | |

| Record name | Methyl (E)-2-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13894-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hexenoate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, methyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)-hex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hexenoic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-HEXENOATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2DDU82182 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methyl 2-hexenoate: A Technical Guide for Researchers

An In-depth Whitepaper on the Properties, Synthesis, and Analysis of Methyl 2-hexenoate for Research and Development Applications.

This compound, an unsaturated ester, is a volatile organic compound recognized for its characteristic fruity and green aroma. While it is predominantly utilized in the flavor and fragrance industry, its classification as a fatty acid ester and its potential involvement in lipid metabolic pathways make it a compound of interest for researchers in biochemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.

Core Properties and Identification

This compound is commonly available as a mixture of (E) and (Z) isomers or as the purified (2E)-isomer, also known as methyl trans-2-hexenoate. It is crucial for researchers to note the specific isomeric form being used, as properties and biological activity may vary.

Chemical Identification:

| Identifier | Value | Citations |

| IUPAC Name | methyl hex-2-enoate | [1] |

| trans isomer: methyl (2E)-hex-2-enoate | [2] | |

| CAS Number | 2396-77-2 (isomer mixture or unspecified) | [1] |

| 13894-63-8 ((2E)-isomer) | [2][3] | |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Synonyms | 2-Hexenoic acid, methyl ester; Methyl trans-2-hexenoate | [1][2] |

Physicochemical Properties:

| Property | Value | Citations |

| Appearance | Colorless mobile liquid | [1] |

| Odor | Fruity, green, musty, earthy aroma | [1][4] |

| Boiling Point | 168-170 °C (@ 760 mmHg) | [2] |

| Density | 0.911 - 0.916 g/cm³ (@ 25 °C) | [1] |

| Refractive Index | 1.423 - 1.429 (@ 20 °C) | [1] |

| Solubility | Very slightly soluble in water; Soluble in ethanol (B145695) and oils | [1][2] |

| Flash Point | ~44 °C (112 °F) | [4] |

Synthesis and Purification Protocols

The most common laboratory-scale synthesis of this compound is the Fischer esterification of 2-hexenoic acid with methanol (B129727), catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 2-hexenoic acid and methanol using sulfuric acid as a catalyst.

Materials:

-

2-Hexenoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hexenoic acid in an excess of methanol (e.g., 5-10 molar equivalents).[5][6]

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the stirring solution.[7][8]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours.[5][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[8]

-

Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.[7]

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[9][10] Caution: CO₂ evolution will occur during the bicarbonate wash; vent the separatory funnel frequently.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification Protocol: Fractional Distillation

The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield the pure ester.[7][9][11]

-

Apparatus Setup: Assemble a fractional distillation apparatus.

-

Distillation: Heat the crude ester in the distillation flask. Collect the fraction that distills at the boiling point of this compound (168-170 °C at atmospheric pressure). A sharp, constant boiling point is indicative of a pure compound.[7]

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for confirming the identity and assessing the purity of volatile compounds like this compound.

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a volatile organic solvent like ethanol or hexane (B92381) (e.g., 1 mg/mL).

-

Create a dilute working solution (e.g., 1-10 µg/mL) from the stock solution for injection.

Typical GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column, is generally suitable.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 240-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

The resulting mass spectrum can be compared to library data for positive identification. The purity is determined by the relative area of the product peak in the chromatogram.

Applications and Biological Relevance

While the primary commercial application of this compound is in flavors and fragrances, its chemical nature as a short-chain unsaturated fatty acid ester suggests potential relevance in biochemical research.[12][13]

-

Metabolic Studies: As a fatty acid ester, it may be a substrate or modulator for enzymes involved in lipid metabolism.[12][13] Studies on related acetylenic fatty acid esters, such as methyl 2-hexadecynoate, have shown inhibitory effects on fatty acid elongation, leading to significant changes in the lipid profiles of liver cells.[14] This suggests that this compound could be explored as a tool to probe similar pathways.

-

Drug Development Intermediate: The α,β-unsaturated ester moiety is a reactive functional group, making this compound a potential starting material or intermediate in the synthesis of more complex bioactive molecules.[15]

-

Research Chemical: It can be used as a standard in metabolomics and lipidomics research for the identification and quantification of endogenous fatty acid esters.[12][15]

Currently, there is limited published research on the specific pharmacological or signaling pathway activities of this compound. However, its structural features warrant further investigation into its potential biological effects, particularly within the context of fatty acid metabolism and signaling.[12][13]

Safety and Handling

This compound is a flammable liquid and vapor.[1] Standard laboratory safety precautions should be observed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses). Avoid contact with heat, sparks, and open flames. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. This compound | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (2E)- | C7H12O2 | CID 5364409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 2396-77-2 [thegoodscentscompany.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Esters and Esterification Chemistry Tutorial [ausetute.com.au]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 10. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 11. ajsonline.org [ajsonline.org]

- 12. Human Metabolome Database: Showing metabocard for Methyl 2E-hexenoate (HMDB0031500) [hmdb.ca]

- 13. Showing Compound Methyl 2E-hexenoate (FDB008087) - FooDB [foodb.ca]

- 14. Effect of methyl 2-hexadecynoate on hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methyl (2E)-2-hexenoate | Organic reagent | TargetMol [targetmol.com]

Spectroscopic Profile of Methyl 2-hexenoate: A Technical Guide

Introduction: Methyl 2-hexenoate (C₇H₁₂O₂) is an unsaturated ester with applications in the flavor and fragrance industry, as well as a potential building block in organic synthesis. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for trans-Methyl 2-hexenoate.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.95 | dt | 15.6, 7.0 | 1H | H-3 |

| 5.81 | dt | 15.6, 1.5 | 1H | H-2 |

| 3.72 | s | - | 3H | O-CH₃ |

| 2.20 | qd | 7.3, 1.5 | 2H | H-4 |

| 1.48 | sextet | 7.4 | 2H | H-5 |

| 0.92 | t | 7.4 | 3H | H-6 |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 166.9 | C-1 (C=O) |

| 149.3 | C-3 |

| 121.3 | C-2 |

| 51.2 | O-CH₃ |

| 34.7 | C-4 |

| 21.2 | C-5 |

| 13.6 | C-6 |

Table 3: IR Spectroscopic Data (Neat)

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2961 | C-H stretch (alkane) |

| 2875 | C-H stretch (alkane) |

| 1726 | C=O stretch (ester) |

| 1657 | C=C stretch (alkene) |

| 1437 | C-H bend (methyl) |

| 1271 | C-O stretch (ester) |

| 1173 | C-O stretch (ester) |

| 982 | =C-H bend (trans alkene) |

Table 4: Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | 15 | [M]⁺ (Molecular Ion) |

| 97 | 45 | [M - OCH₃]⁺ |

| 85 | 100 | [M - C₃H₇]⁺ or McLafferty rearrangement |

| 69 | 50 | [C₅H₉]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition: Proton NMR spectra are typically acquired with a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is used.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, the spectrum is typically recorded as a neat thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: Electron Impact (EI) ionization is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each fragment, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in an EI-MS is a key tool for its structural identification. The molecular ion ([M]⁺) is observed at m/z 128. The base peak at m/z 85 can be attributed to a McLafferty rearrangement, a characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen and elimination of a neutral alkene. Another significant fragmentation pathway is the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 97. Other prominent peaks arise from further fragmentation of the carbon chain.

The following diagram illustrates the primary fragmentation pathways.

The Natural Occurrence and Analysis of Methyl 2-Hexenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate, a volatile organic compound with a characteristic fruity and green aroma, is a subject of increasing interest in the fields of flavor chemistry, food science, and natural product research. Its presence and concentration in various natural sources contribute significantly to their distinct flavor profiles. This technical guide provides an in-depth overview of the natural occurrence of this compound, with a focus on quantitative data, and details the experimental protocols for its extraction and analysis from natural matrices. This information is crucial for researchers and professionals involved in the development of flavor formulations, the quality control of food products, and the exploration of bioactive compounds from natural sources.

Natural Occurrence of this compound

This compound has been identified as a key aroma component in a select number of tropical fruits. Its presence is particularly notable in soursop (Annona muricata), where it is considered a principal contributor to the fruit's characteristic aroma. While initial reports suggested its presence in papaya (Carica papaya), detailed volatile compound analyses of papaya have not consistently identified this specific ester. The quantitative data available for this compound in soursop is summarized in the table below.

Quantitative Data of this compound in Natural Sources

| Natural Source | Plant Part | Concentration/Abundance | Analytical Method | Reference(s) |

| Soursop (Annona muricata L.) | Fruit Pulp | Principal volatile compound | Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS | [1] |

| Soursop (Annona muricata L. cv. Elita) | Fruit | One of the most abundant volatile compounds during ripening | Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS | [2] |

| Soursop (Annona muricata L.) | Fruit | Major volatile component | Simultaneous Steam Distillation/Solvent Extraction and GC/MS | [3] |

Experimental Protocol: Extraction and Quantification of this compound from Soursop (Annona muricata)

The following protocol outlines a detailed methodology for the extraction and quantification of this compound from soursop fruit pulp, based on established techniques for volatile compound analysis. The primary technique employed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), which is a sensitive and solventless method ideal for analyzing volatile and semi-volatile organic compounds in complex matrices.

Sample Preparation

1.1. Fruit Selection: Select ripe soursop fruits, characterized by a yellowish-green skin that yields to gentle pressure.

1.2. Homogenization: Wash the fruit, peel it, and remove the seeds. Homogenize the fruit pulp in a blender to obtain a uniform puree.

1.3. Sample Aliquoting: Weigh a precise amount of the homogenized pulp (e.g., 5 grams) into a 20 mL headspace vial.

1.4. Addition of Internal Standard: To enable accurate quantification, add a known concentration of an appropriate internal standard to the sample. A suitable internal standard would be a structurally similar ester not naturally present in soursop, such as methyl heptanoate.

1.5. Matrix Modification (Optional): To enhance the release of volatile compounds, a saturated solution of sodium chloride (NaCl) can be added to the vial. This increases the ionic strength of the sample matrix, promoting the partitioning of volatile analytes into the headspace.

Headspace Solid-Phase Microextraction (HS-SPME)

2.1. Fiber Selection: Choose an appropriate SPME fiber for the extraction of esters. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including esters.

2.2. Incubation and Extraction:

- Place the sealed headspace vial in a thermostatically controlled water bath or a heating block.

- Incubate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

- Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) to adsorb the volatile analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

3.1. Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph for thermal desorption of the analytes onto the GC column.

3.2. Gas Chromatography:

- Column: Use a non-polar or medium-polarity capillary column suitable for the separation of volatile esters, such as a DB-5ms or HP-5ms.

- Oven Temperature Program: Implement a temperature gradient to separate the compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 5°C/minute.

- Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

3.3. Mass Spectrometry:

- Ionization: Use electron ionization (EI) at 70 eV.

- Mass Range: Scan a mass-to-charge ratio (m/z) range of, for example, 40-400 amu.

- Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST library can be used for tentative identification.

Quantification

4.1. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard. Analyze these standards using the same HS-SPME-GC-MS method to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

4.2. Calculation: Determine the concentration of this compound in the soursop sample by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the analysis of this compound from natural sources.

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical relationships in this compound research.

References

Methyl 2-hexenoate: A Comprehensive Technical Guide for Researchers

December 19, 2025

Abstract

Methyl 2-hexenoate is an unsaturated methyl ester with applications spanning the flavor and fragrance industries to potential roles in biochemical research and drug development. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and purification protocols. Furthermore, it explores its potential biological significance, particularly in the context of cell signaling and its relevance to drug development professionals. This document aims to be a comprehensive resource for researchers and scientists engaged in work involving this versatile molecule.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial databases. A comprehensive list of these synonyms and alternative identifiers is provided below to aid in literature searches and material sourcing.

-

Systematic Name: this compound

-

IUPAC Name: methyl hex-2-enoate[1]

-

CAS Registry Number: 2396-77-2[1]

-

Other Names:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in experimental settings, and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Odor | Fruity, green, fatty, pineapple, and earthy nuances | |

| Density | 0.911 - 0.916 g/cm³ @ 25°C | [3] |

| Boiling Point | 168-170 °C at 760 mmHg | |

| Flash Point | 44.44 °C (112.00 °F) | [3] |

| Refractive Index | 1.432 - 1.438 @ 20°C | [3] |

| Solubility | Very slightly soluble in water; soluble in oils and ethanol. | [1] |

| InChIKey | GFUGBRNILVVWIE-UHFFFAOYSA-N | [1] |

| SMILES | CCCC=CC(=O)OC | [1] |

Spectral Data

Spectral data is critical for the unambiguous identification and characterization of this compound.

-

¹H NMR: Spectra available in public databases.[1]

-

¹³C NMR: Spectra available in public databases.[1]

-

Infrared (IR) Spectroscopy: FTIR spectra (capillary cell, neat) are available.[1]

-

Mass Spectrometry (MS): GC-MS data is available, with a top peak at m/z 55.[4]

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from established Horner-Wadsworth-Emmons olefination procedures, a highly effective method for the stereoselective synthesis of (E)-alkenes.

Materials:

-

Methyl (triphenylphosphoranylidene)acetate or a suitable phosphonate (B1237965) ylide precursor (e.g., trimethyl phosphonoacetate)

-

Anhydrous Tetrahydrofuran (THF)

-

Strong base (e.g., Sodium hydride, n-Butyllithium)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (B1210297)

-

Brine

Procedure:

-

Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.1 eq) dropwise. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C and add butyraldehyde (1.0 eq) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Caption: A simplified workflow for the synthesis of this compound.

Purification of this compound

The crude product from the synthesis can be purified using the following methods.

1. Liquid-Liquid Extraction (Acid Removal):

-

Dissolve the crude product in a water-immiscible organic solvent like diethyl ether.

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic starting materials or byproducts.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

2. Distillation:

-

For higher purity, the product can be distilled under reduced pressure. The boiling point will be lower than the atmospheric boiling point of 168-170 °C.

3. Column Chromatography:

-

For very high purity, flash column chromatography on silica (B1680970) gel can be employed.

-

A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (e.g., 95:5 to 90:10), is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.

Relevance in Drug Development and Cell Signaling

While direct research on this compound in drug development is limited, its classification as a fatty acid ester provides a basis for its potential applications. Fatty acid esters are often explored as prodrugs to enhance the lipophilicity and, consequently, the bioavailability of parent drug molecules.[5][6]

Furthermore, the biological activity of related medium-chain fatty acids and their esters suggests potential roles in cell signaling. For instance, decanoic acid, the parent acid of methyl decanoate, has been shown to modulate key signaling pathways such as mTORC1.[7] Given that cellular esterases can hydrolyze this compound to 2-hexenoic acid, it is plausible that it could influence similar metabolic and signaling pathways.

Caption: Postulated mechanism of bioactivity for this compound.

Conclusion

This compound is a valuable chemical with established uses and potential for further scientific exploration. This guide provides a foundational resource for researchers, consolidating key information on its identity, properties, and handling. The detailed experimental protocols offer a starting point for its synthesis and purification in a laboratory setting. As research into the biological roles of fatty acid esters continues to expand, compounds like this compound may present new opportunities in the fields of biochemistry and drug discovery.

References

- 1. This compound | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, 2396-77-2 [thegoodscentscompany.com]

- 4. This compound, (2E)- | C7H12O2 | CID 5364409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acid ester prodrugs: Topics by Science.gov [science.gov]

- 7. benchchem.com [benchchem.com]

Methyl 2-hexenoate: A Comprehensive Technical Safety Guide

This technical guide provides a detailed overview of the material safety data for Methyl 2-hexenoate, tailored for researchers, scientists, and professionals in drug development. The information presented is a synthesis of publicly available safety data sheets and scientific literature, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity aroma.[1] It is primarily used as a flavoring agent in the food and fragrance industries.[1] The following tables summarize its key physical and chemical properties.

Table 1: General Chemical Information

| Identifier | Value | Source |

| IUPAC Name | methyl hex-2-enoate | [1] |

| Synonyms | 2-Hexenoic acid, methyl ester; methyl hex-2-enoate | [1] |

| CAS Number | 2396-77-2 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Physical Description | Colourless mobile liquid; Fruity aroma | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 168-170 °C at 760 mmHg | [2] |

| 53 °C at 20 mmHg | [2] | |

| Density | 0.911 - 0.916 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.423 - 1.429 at 20 °C | [1] |

| Flash Point | 44.44 °C (112.00 °F) (Tag Closed Cup) | [3] |

| Solubility | Very slightly soluble in water; soluble in oils and ethanol. | [1] |

Hazard Identification and Classification

This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Table 3: GHS Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Flammable liquids | 3 | H226: Flammable liquid and vapor | Warning | 🔥 |

The following diagram illustrates the logical workflow for the GHS classification of a flammable liquid based on its flash point and initial boiling point.

Experimental Protocols

This section outlines the general methodologies for determining the key physical and toxicological properties cited in this guide. While specific experimental reports for this compound are not publicly available, the following descriptions are based on standard laboratory practices and OECD guidelines.

Determination of Physical Properties

The following diagram provides a general workflow for the experimental determination of key physical-chemical properties of a liquid substance like this compound.

-

Boiling Point Determination (Distillation Method): A sample of this compound is placed in a distillation flask with a thermometer positioned to measure the vapor temperature. The flask is heated, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.

-

Density Measurement (Pycnometer Method): A pycnometer, a flask with a specific volume, is weighed empty, then filled with the test substance and weighed again. The density is calculated by dividing the mass of the substance by the volume of the pycnometer.

-

Refractive Index Measurement (Abbe Refractometer): A few drops of this compound are placed on the prism of an Abbe refractometer. The instrument measures the angle at which light is refracted as it passes through the sample, and this is converted to a refractive index value.

-

Flash Point Determination (Tag Closed Cup Method): A sample of this compound is placed in a closed cup and slowly heated. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

Toxicological Assessment

Table 4: Acute Toxicity Data

| Test | Species | Route | Value | Source |

| LD50 | Mouse | Oral | > 3100 mg/kg | [4] |

3.2.1. Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[5][6]

-

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[5]

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL of the liquid test substance is applied to the skin under a gauze patch.[5]

-

The patch is secured with tape for a 4-hour exposure period.[5]

-

After 4 hours, the patch is removed, and the skin is gently cleansed.[5]

-

The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] Observations may continue for up to 14 days to assess the reversibility of any effects.[5]

-

-

Evaluation: The severity of erythema and edema are scored according to a standardized scale. The scores are used to determine the irritation potential of the substance.

The following diagram illustrates the workflow for an acute dermal irritation/corrosion study according to OECD Guideline 404.

3.2.2. Skin Sensitization (OECD Guideline 406)

This guideline describes procedures to determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).[1][8] The two most common methods are the Guinea Pig Maximisation Test (GPMT) and the Buehler Test.[1][2]

-

Principle: The test animals are first exposed to the test substance to induce an immune response (induction phase). After a rest period, they are exposed again to a lower concentration of the substance to elicit a potential allergic reaction (challenge phase).[2][9]

-

Procedure (General):

-

Induction Phase: A group of guinea pigs is exposed to the test substance. This may involve intradermal injections with an adjuvant (GPMT) or repeated topical applications (Buehler Test).[9] A control group is treated similarly but without the test substance.

-

Rest Period: A 10-14 day rest period allows for the development of an immune response.[2][9]

-

Challenge Phase: Both the test and control groups are exposed to a non-irritating concentration of the test substance via a topical patch.

-

-

Evaluation: The skin reactions at the challenge sites are observed and scored for erythema and edema. A substance is considered a sensitizer (B1316253) if the incidence and/or severity of skin reactions in the test group are significantly higher than in the control group.

Safe Handling and Storage

Given its flammable nature, specific precautions are necessary when handling and storing this compound.

-

Handling:

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[5]

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ground and bond containers and receiving equipment to prevent static discharge.[5]

-

Use non-sparking tools.[5]

-

-

Storage:

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[11]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the affected area with plenty of water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11]

Conclusion

This compound is a flammable liquid that requires careful handling and storage. The available data indicates a low order of acute oral toxicity. While specific studies on its skin irritation and sensitization potential are not detailed in publicly accessible literature, adherence to standardized testing guidelines, such as those provided by the OECD, is essential for a thorough risk assessment. Researchers and professionals working with this substance should always consult the most up-to-date safety data sheet and follow established laboratory safety protocols.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. methyl (E)-2-hexenoate, 13894-63-8 [thegoodscentscompany.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 11. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

An In-depth Technical Guide to the Solubility of Methyl 2-hexenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2-hexenoate in various solvents. The information is compiled from publicly available data and is intended to support research, development, and formulation activities involving this compound.

Core Topic: Solubility of this compound

This compound (C₇H₁₂O₂) is a fatty acid ester with a characteristic fruity aroma. Its solubility is a critical physicochemical property influencing its behavior in various applications, from flavor and fragrance formulations to potential roles as a chemical intermediate. Understanding its solubility profile is essential for predicting its miscibility, stability, and bioavailability in different solvent systems.

Data Presentation: Quantitative and Qualitative Solubility

The following table summarizes the known solubility data for this compound. It is important to note that while some quantitative data is available for water, the solubility in many organic solvents is primarily reported qualitatively.

| Solvent | Type | Solubility | Temperature (°C) | Data Type | Source(s) |

| Water | Polar Protic | Very slightly soluble | Not Specified | Qualitative | [1][2] |

| Water | Polar Protic | 1439 mg/L | 25 | Estimated | [3][4] |

| Water | Polar Protic | 2.41 g/L | Not Specified | Predicted | [5] |

| Ethanol | Polar Protic | Soluble | Not Specified | Qualitative | [1][3][4] |

| Oils | Non-polar | Soluble | Not Specified | Qualitative | [1] |

| Acetone | Polar Aprotic | Expected to be miscible/highly soluble | Not Specified | Inferred | |

| Ethyl Acetate | Polar Aprotic | Expected to be miscible/highly soluble | Not Specified | Inferred | |

| Dichloromethane | Polar Aprotic | Expected to be miscible/highly soluble | Not Specified | Inferred | |

| Hexane | Non-polar | Expected to be soluble | Not Specified | Inferred | |

| Diethyl Ether | Polar Aprotic | Expected to be miscible/highly soluble | Not Specified | Inferred |

Note: "Inferred" solubility in organic solvents is based on the general principle of "like dissolves like" and the physicochemical properties of this compound (a moderately polar ester).

Experimental Protocols

Detailed methodologies for determining the solubility of a substance like this compound are crucial for reproducible and accurate results. The following are standard protocols for determining water and organic solvent solubility.

Determination of Water Solubility (Based on OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method. The choice of method depends on the expected solubility of the substance.

1. Column Elution Method (for solubilities below 10⁻² g/L)

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured until a plateau is reached, which corresponds to the saturation solubility.

-

Apparatus:

-

Jacketed column with a thermostat.

-

Inert support material (e.g., glass beads, silica (B1680970) gel).

-

Constant-head water reservoir or a pump for controlled water flow.

-

Analytical instrumentation for concentration measurement (e.g., GC-MS, HPLC).

-

-

Procedure:

-

Prepare the column by coating the support material with an excess of this compound.

-

Assemble the column and connect the water source.

-

Maintain a constant temperature (e.g., 25 °C) using the thermostat.

-

Start the water flow at a rate slow enough to ensure saturation.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of this compound in each fraction.

-

Continue until the concentration of consecutive fractions is constant (± 30%).

-

The mean of the plateau concentrations is taken as the water solubility.

-

2. Flask Method (for solubilities above 10⁻² g/L)

-

Principle: An excess of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved substance.

-

Apparatus:

-

Constant temperature shaker bath or magnetic stirrer in a thermostated environment.

-

Flasks with stoppers.

-

Centrifuge or filtration apparatus.

-

Analytical instrumentation for concentration measurement.

-

-

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of water.

-

Place the flask in the shaker bath and agitate at a constant temperature (e.g., 25 °C).

-

Continue agitation until equilibrium is reached (preliminary tests should determine the required time, typically 24-48 hours).

-

Allow the mixture to stand to let the phases separate. If an emulsion forms, centrifugation may be necessary.

-

Carefully take a sample from the aqueous phase, ensuring no undissolved substance is included.

-

Analyze the concentration of this compound in the sample.

-

Repeat the measurement on at least two more samples from the same flask. The mean of the concentrations is the water solubility.

-

Determination of Solubility in Organic Solvents (General Protocol)

A standardized method analogous to OECD 105 for organic solvents is less common. However, a general gravimetric or analytical method can be employed.

-

Principle: A known amount of the solute is added to a known amount of the solvent and mixed to create a saturated solution at a constant temperature. The amount of dissolved solute is then determined.

-

Apparatus:

-

Thermostated shaker or stirrer.

-

Vials or flasks with secure caps.

-

Analytical balance.

-

Filtration or centrifugation equipment.

-

Analytical instrument (e.g., GC-MS, HPLC) if using an analytical method.

-

-

Procedure (Gravimetric Method):

-

Prepare a saturated solution by adding an excess of this compound to a known mass of the organic solvent in a sealed vial.

-

Agitate the vial at a constant temperature until equilibrium is reached.

-

Allow any undissolved solute to settle.

-

Carefully transfer a known mass of the clear, saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the residue (dissolved this compound) is achieved.

-

Calculate the solubility as the mass of the residue per mass or volume of the solvent.

-

-

Procedure (Analytical Method):

-

Prepare a saturated solution as described above.

-

After reaching equilibrium, take a small, known volume of the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration within the working range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of a chemical compound.

Caption: Factors influencing the solubility of this compound.

References

- 1. This compound | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (2E)- | C7H12O2 | CID 5364409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 2396-77-2 [thegoodscentscompany.com]

- 4. methyl (E)-2-hexenoate, 13894-63-8 [thegoodscentscompany.com]

- 5. Showing Compound Methyl 2E-hexenoate (FDB008087) - FooDB [foodb.ca]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Methyl 2-hexenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate is an unsaturated fatty acid methyl ester with the chemical formula C₇H₁₂O₂.[1][2] It is a colorless mobile liquid known for its characteristic fruity aroma.[1] This compound, including its (E)-isomer, also known as methyl trans-2-hexenoate, is found naturally in some fruits like Annona muricata (soursop) and Carica papaya.[1][2] Primarily utilized as a flavoring agent in the food industry and a fragrance component, its chemical properties also make it a subject of interest in organic synthesis.[1][3][4] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, presenting quantitative data in structured tables and outlining a general experimental workflow for its synthesis and purification.

Physical Characteristics

This compound's physical properties can vary slightly depending on the isomeric form (cis/trans or Z/E) and the purity of the sample. The data presented below is a compilation from various sources.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][5] |

| Molecular Weight | 128.17 g/mol | [1][2][5] |

| IUPAC Name | methyl hex-2-enoate | [1] |

| CAS Number | 2396-77-2 (for the mixture of isomers) | [1][6] |

| 13894-63-8 (for the (E)-isomer) | [5][7] | |

| Monoisotopic Mass | 128.083729621 Da | [1][2] |

| Topological Polar Surface Area | 26.3 Ų | [1][2] |

| XLogP3 | 1.9 | [1][2] |

Experimental Physical Properties

| Property | Value | Conditions | Source |

| Appearance | Colorless mobile liquid with a fruity aroma | [1] | |

| Boiling Point | 168.00 to 170.00 °C | @ 760.00 mm Hg | [2][6][7] |

| 149.3 °C | @ 760 mmHg | [8][9] | |

| 57-58 °C | @ 13 mmHg | [10] | |

| 53.00 to 56.00 °C | @ 7.00 mm Hg | [6] | |

| Melting Point | 32 °C | [8] | |

| Density | 0.911-0.916 g/mL | @ 25.00 °C | [1][6][7] |

| 0.915 g/mL | [10] | ||

| 0.907 g/mL | [8] | ||

| Refractive Index | 1.423-1.429 | [1] | |

| 1.43200 to 1.43800 | @ 20.00 °C | [6][7] | |

| 1.4345 | [10] | ||

| 1.427 | [8] | ||

| Solubility | Very slightly soluble in water; soluble in oils and ethanol. | [1][6] | |

| 1439 mg/L | @ 25 °C (estimated) | [6][7] | |

| Vapor Pressure | 4.057000 mmHg | @ 25.00 °C (estimated) | [6][9] |

| Flash Point | 112.00 °F (44.44 °C) | TCC | [6] |

| 45.4 °C | [8][9] | ||

| 105.00 °F (40.56 °C) | TCC | [7] |

Chemical Characteristics and Reactivity

This compound is an α,β-unsaturated ester, and its reactivity is primarily dictated by the presence of the carbon-carbon double bond and the ester functional group.

-

Addition Reactions : The double bond can undergo various addition reactions, such as hydrogenation to yield methyl hexanoate, and halogenation.

-

Nucleophilic Addition : The β-carbon of the α,β-unsaturated system is electrophilic and can be attacked by nucleophiles in a Michael addition reaction.

-

Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to yield methanol (B129727) and 2-hexenoic acid.

-

Reduction : The ester can be reduced to the corresponding alcohol, 2-hexen-1-ol, using powerful reducing agents like lithium aluminum hydride. The double bond may also be reduced depending on the reaction conditions and the reducing agent used.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry : The NIST Mass Spectrometry Data Center provides mass spectral data for the (E)-isomer of this compound, which can be used for its identification in complex mixtures.[2][11]

-

Infrared (IR) Spectroscopy : IR spectra are available for this compound, which would show characteristic peaks for the C=O stretch of the ester and the C=C stretch of the alkene.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectral data are available and are essential for the structural elucidation of the molecule, including the determination of the stereochemistry of the double bond.[1]

Experimental Protocols

While specific, detailed experimental protocols from peer-reviewed literature were not available in the initial search, a general procedure for the synthesis of this compound can be outlined based on common organic chemistry techniques. One reported method involves the esterification of 2-hexenoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.[4]

General Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via Fischer esterification.

Caption: Generalized workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][2][12] Standard laboratory safety precautions should be followed when handling this compound, including working in a well-ventilated area, avoiding sources of ignition, and wearing appropriate personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13]

Conclusion

This technical guide has summarized the key physical and chemical characteristics of this compound. The provided data, presented in clear tables, offers a valuable resource for researchers, scientists, and professionals in drug development. The generalized experimental workflow provides a foundational understanding of its synthesis and purification. As with any chemical, it is imperative to consult the relevant Safety Data Sheet before handling and to perform a thorough literature search for specific experimental protocols tailored to the intended application.

References

- 1. This compound | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (2E)- | C7H12O2 | CID 5364409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl (2E)-2-hexenoate | Organic reagent | TargetMol [targetmol.com]

- 4. This compound | 2396-77-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 2396-77-2 [thegoodscentscompany.com]

- 7. methyl (E)-2-hexenoate, 13894-63-8 [thegoodscentscompany.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 2-Hexenoic acid, methyl ester, (E)- [webbook.nist.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl 2-hexenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of Methyl 2-hexenoate, an α,β-unsaturated ester of interest in various chemical and pharmaceutical research domains. This document details the molecule's structural characteristics, including bond parameters, and provides insights into its electronic properties through spectroscopic analysis. Furthermore, a detailed experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction is presented, along with methodologies for its characterization using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Molecular Structure and Bonding

This compound, with the chemical formula C₇H₁₂O₂, is an organic ester characterized by a carbon-carbon double bond between the α and β positions relative to the carbonyl group.[1] The IUPAC name for this compound is methyl (E)-hex-2-enoate for the trans isomer, which is generally the more stable and common form.[2] The molecule's structure incorporates a methyl ester functional group and a hexene chain.

The bonding within this compound is a combination of covalent sigma (σ) and pi (π) bonds. The key features include the sp² hybridized carbons of the C=C double bond and the carbonyl group, and the sp³ hybridized carbons of the propyl and methyl groups. The presence of the conjugated system (C=C-C=O) influences the molecule's electronic distribution, reactivity, and spectroscopic properties.

Molecular Geometry

The geometry around the C2-C3 double bond is trigonal planar, with bond angles of approximately 120°. The ester group also exhibits a planar arrangement. The overall shape of the molecule is dictated by the rotational freedom around the single bonds in the propyl chain.

Table 1: Predicted Bond Lengths and Angles for Methyl (E)-2-hexenoate

| Bond | Bond Length (Å) (Predicted) | Bond Angle | Bond Angle (°) (Predicted) |

| C=O | 1.21 | O=C-O | 124 |

| C-O (ester) | 1.35 | C-O-CH₃ | 116 |

| C=C | 1.34 | C=C-C (propyl) | 125 |

| C-C (C3-C4) | 1.50 | C=C-C (carbonyl) | 121 |

| C-H (vinylic) | 1.09 | H-C=C | 120 |

| C-H (alkyl) | 1.10 | H-C-H (propyl) | 109.5 |

| C-H (methyl ester) | 1.10 | H-C-H (methyl) | 109.5 |

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data for Methyl (E)-2-hexenoate (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.95 | dt | 1H | H-3 (vinylic) |

| ~5.80 | dt | 1H | H-2 (vinylic) |

| 3.73 | s | 3H | -OCH₃ (methyl ester) |

| ~2.20 | q | 2H | H-4 (allylic) |

| ~1.45 | sextet | 2H | H-5 |

| ~0.92 | t | 3H | H-6 (methyl) |

Table 3: ¹³C NMR Spectral Data for Methyl (E)-2-hexenoate (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (ester carbonyl) |

| ~149 | C-3 (vinylic) |

| ~121 | C-2 (vinylic) |

| 51.1 | -OCH₃ (methyl ester) |

| ~34 | C-4 (allylic) |

| ~21 | C-5 |

| ~13.7 | C-6 (methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Medium | C-H stretch (alkyl) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1655 | Medium | C=C stretch (alkene) |

| ~1270, 1170 | Strong | C-O stretch (ester) |

| ~980 | Strong | =C-H bend (trans alkene) |

Experimental Protocols

Synthesis of Methyl (E)-2-hexenoate via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of Methyl (E)-2-hexenoate from butanal and trimethyl phosphonoacetate. The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of E-alkenes.[3]

Materials:

-

Butanal

-

Trimethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

-

Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of trimethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the phosphonate (B1237965) ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure Methyl (E)-2-hexenoate.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Spectroscopic Characterization

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Set the spectral width to cover the range of -1 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. Set the spectral width to cover the range of 0 to 200 ppm. Use a proton-decoupled sequence to obtain singlets for each unique carbon atom.

3.2.2. IR Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean plates first and subtract it from the sample spectrum.

Molecular Visualization

The following diagram illustrates the molecular structure of Methyl (E)-2-hexenoate, highlighting the key functional groups and the E-configuration of the double bond.

Caption: Molecular structure of Methyl (E)-2-hexenoate.

References

An In-depth Technical Guide to the Isomeric Forms of Methyl Hexenoates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of methyl 2-hexenoate, methyl 3-hexenoate, and methyl 4-hexenoate. It details their physicochemical properties, spectroscopic data, and outlines established experimental protocols for their synthesis and separation. This document is intended to serve as a valuable resource for researchers and professionals involved in flavor and fragrance chemistry, organic synthesis, and drug development, where the precise identification and utilization of specific isomers are critical.

Introduction to Methyl Hexenoate Isomers

Methyl hexenoates are unsaturated fatty acid methyl esters with the chemical formula C₇H₁₂O₂. The position of the carbon-carbon double bond and its stereochemistry (cis/trans or Z/E) give rise to a variety of isomers, each possessing distinct physical and chemical properties. These properties, including boiling point, density, refractive index, and spectroscopic characteristics, are crucial for their identification, separation, and application. Furthermore, their unique organoleptic properties make them valuable compounds in the flavor and fragrance industry.

This guide focuses on the isomers of this compound, methyl 3-hexenoate, and methyl 4-hexenoate, providing a comparative analysis of their properties and methodologies for their synthesis and characterization.

Isomeric Structures

The isomeric forms of methyl hexenoate are determined by the location of the double bond and the spatial arrangement of the substituents around it.

Caption: Isomeric forms of methyl hexenoate based on double bond position.

Physicochemical Properties

The following tables summarize the key physicochemical properties of the various methyl hexenoate isomers. These values are essential for predicting their behavior in different chemical and physical processes.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (E)-Methyl 2-hexenoate | (Z)-Methyl 2-hexenoate |

| CAS Number | 13894-63-8[1] | 2396-77-2 (mixture) |

| Molecular Formula | C₇H₁₂O₂[1] | C₇H₁₂O₂ |

| Molecular Weight ( g/mol ) | 128.17[1] | 128.17 |

| Boiling Point (°C) | 168-170 @ 760 mmHg[1] | Not specified |

| Density (g/cm³) | 0.915 @ 25°C | 0.911-0.916 (mixture) |

| Refractive Index | 1.4345 @ 20°C | 1.423-1.429 (mixture) |

Table 2: Physicochemical Properties of Methyl 3-Hexenoate Isomers

| Property | (E)-Methyl 3-hexenoate | (Z)-Methyl 3-hexenoate |

| CAS Number | 13894-61-6[2] | 13894-62-7[3] |

| Molecular Formula | C₇H₁₂O₂[2] | C₇H₁₂O₂[3] |

| Molecular Weight ( g/mol ) | 128.171[2] | 128.17 |

| Boiling Point (°C) | 169[2] | Not specified |

| Density (g/cm³) | 0.913[2] | Not specified |

| Refractive Index | 1.426[2] | Not specified |

Table 3: Physicochemical Properties of Methyl 4-Hexenoate Isomers

| Property | (E)-Methyl 4-hexenoate | (Z)-Methyl 4-hexenoate |

| CAS Number | 14017-81-3 | 13894-60-5[4] |

| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂[4] |

| Molecular Weight ( g/mol ) | 128.1690 | 128.16900[4] |

| Boiling Point (°C) | Not specified | Not specified |

| Density (g/cm³) | Not specified | Not specified |

| Refractive Index | Not specified | Not specified |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of methyl hexenoate isomers. Below is a summary of available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data.

Table 4: 1H and 13C NMR Chemical Shifts (ppm) for Methyl Hexenoate Isomers

| Isomer | 1H NMR (CDCl₃) | 13C NMR (CDCl₃) |

| (E)-Methyl 2-hexenoate | δ 6.96 (dt, 1H), 5.81 (dt, 1H), 3.72 (s, 3H), 2.18 (q, 2H), 1.48 (sext, 2H), 0.93 (t, 3H) | δ 166.9, 149.8, 121.2, 51.2, 34.5, 21.2, 13.6 |

| (Z)-Methyl 3-hexenoate [3] | Not readily available | Available on SpectraBase[3] |

| (E)-Methyl 3-hexenoate | Not readily available | Not readily available |

| (Z)-Methyl 4-hexenoate | Not readily available | Not readily available |

| (E)-Methyl 4-hexenoate | Not readily available | Not readily available |

Note: Detailed, directly comparable NMR data for all isomers is not consistently available in the public domain. The provided data for (E)-Methyl 2-hexenoate is a representative example.

Table 5: Key Infrared (IR) Absorption Bands for Methyl Hexenoates

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1720-1740 | Strong, characteristic stretching vibration. |

| C=C (Alkenyl) | ~1640-1680 | Stretching vibration, intensity depends on substitution. |

| C-O (Ester) | ~1160-1250 | Stretching vibration. |

| =C-H | ~3010-3040 | Stretching vibration. |

| =C-H (out-of-plane bend) | ~965 (E-isomer), ~675-730 (Z-isomer) | Bending vibration, useful for distinguishing stereoisomers. |

Experimental Protocols

Synthesis of Methyl Hexenoate Isomers

The synthesis of specific methyl hexenoate isomers often requires stereoselective methods to control the geometry of the double bond.

General Workflow for Synthesis:

Caption: General workflow for the synthesis of methyl hexenoate isomers.

A. Stereoselective Synthesis of (E)-Methyl 2-hexenoate (via Horner-Wadsworth-Emmons Reaction)

This method provides excellent E-selectivity.

-

Materials: Butyraldehyde (B50154), triethyl phosphonoacetate, sodium hydride (NaH) in mineral oil, anhydrous tetrahydrofuran (B95107) (THF), methanol, sulfuric acid.

-

Protocol:

-

Suspend NaH (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethyl phosphonoacetate (1.0 equivalent) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to form the ylide.

-